molecular formula C19H22N4O3 B4713294 1-[7-(Furan-2-yl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide

1-[7-(Furan-2-yl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide

Cat. No.: B4713294
M. Wt: 354.4 g/mol
InChI Key: UQYDGGBNEGFCGC-UHFFFAOYSA-N
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Description

1-[7-(Furan-2-yl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide is a complex organic compound that features a furan ring, a quinazolinone core, and a piperidine carboxamide moiety

Preparation Methods

The synthesis of 1-[7-(Furan-2-yl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide involves multiple steps, typically starting with the formation of the quinazolinone core. The synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Piperidine Carboxamide Moiety: This step involves the reaction of the intermediate with piperidine and subsequent carboxylation.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[7-(Furan-2-yl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . Major products formed from these reactions include various substituted derivatives that can be further explored for their biological activities.

Scientific Research Applications

1-[7-(Furan-2-yl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-(Furan-2-yl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The furan ring and quinazolinone core are known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other furan and quinazolinone derivatives. Compared to these compounds, 1-[7-(Furan-2-yl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide is unique due to its combined structural features, which may confer enhanced biological activity and specificity. Some similar compounds include:

Properties

IUPAC Name

1-[7-(furan-2-yl)-4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-11-17-14(9-13(10-15(17)24)16-3-2-8-26-16)22-19(21-11)23-6-4-12(5-7-23)18(20)25/h2-3,8,12-13H,4-7,9-10H2,1H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYDGGBNEGFCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCC(CC3)C(=O)N)CC(CC2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[7-(Furan-2-yl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[7-(Furan-2-yl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide
Reactant of Route 3
1-[7-(Furan-2-yl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-[7-(Furan-2-yl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide
Reactant of Route 5
1-[7-(Furan-2-yl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-[7-(Furan-2-yl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide

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